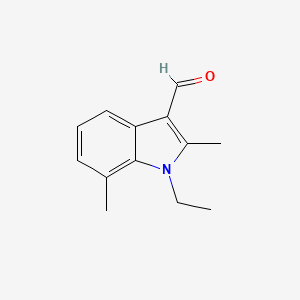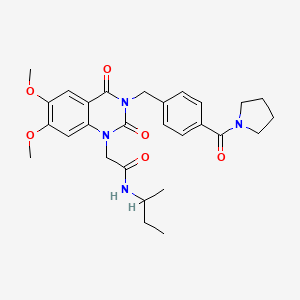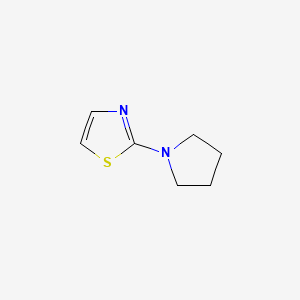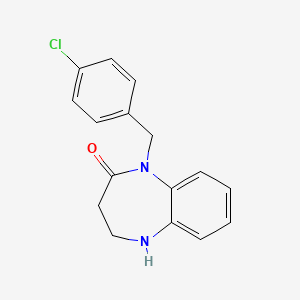![molecular formula C20H20ClN5O5 B2479631 methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886890-13-7](/img/structure/B2479631.png)
methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a methoxyphenyl group, which suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system is a fused ring structure, and the presence of the methoxyphenyl and propanoate groups would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and propanoate groups could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Chemical Sorption and Environmental Interaction
One study focused on the sorption of phenoxy herbicides like 2,4-D and its analogs to soil, organic matter, and minerals. This research is significant as it highlights the environmental interaction and behavior of similar chemical structures in ecosystems. The study found that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, suggesting a potential avenue for understanding the environmental fate of complex chemicals including the compound (Werner, Garratt, & Pigott, 2012).
Biochemical Reactions and Molecular Interactions
Another study reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which shares structural similarities with the compound . The research provides insights into the biochemical reactions and molecular interactions that such compounds can undergo, offering a basis for understanding the complex chemical behavior of the compound in biological systems (Yokoyama, 2015).
Pharmacology and Therapeutic Potential
Research on cytochrome P450 isoforms in human liver microsomes sheds light on the metabolism of drugs and the potential for drug-drug interactions. This is relevant because the compound , due to its complex structure, may also be metabolized by similar pathways, affecting its pharmacological properties and therapeutic potential (Khojasteh et al., 2011).
Environmental Persistence and Toxicity
A review on parabens, which are structurally related to the compound , discussed their occurrence, fate, and behavior in aquatic environments. The findings regarding the persistence and potential toxicity of such compounds can provide a parallel for understanding the environmental impact of the compound , especially in terms of its stability, biodegradability, and potential as an endocrine disruptor (Haman et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-[6-(3-chloro-4-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O5/c1-11-10-25-16-17(23(2)20(29)24(18(16)28)8-7-15(27)31-4)22-19(25)26(11)12-5-6-14(30-3)13(21)9-12/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRQKFKJDXSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)


![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)



![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)